

Biological role and significance of (2S)-2-Amino-9-decenoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2S)-2-Amino-9-decenoic acid

Cat. No.: B8097792

[Get Quote](#)

An In-depth Technical Guide on the Biological Role and Significance of **(2S)-2-Amino-9-decenoic Acid**

Abstract

(2S)-2-Amino-9-decenoic acid is a non-proteinogenic amino acid that has garnered interest within the scientific community for its unique structural features and potential biological activities. This guide provides a comprehensive overview of its physicochemical properties, natural occurrence, and known biological roles. We will delve into its significance as a constituent of the depsipeptide natural product, Petriellin A, and explore its potential as an antifungal agent. Furthermore, this document will outline protocols for its chemical synthesis and biological evaluation, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

(2S)-2-Amino-9-decenoic acid is an unsaturated aliphatic amino acid characterized by a ten-carbon chain with a terminal double bond and an amino group at the second carbon. As a non-proteinogenic amino acid, it is not incorporated into proteins during ribosomal translation but plays a role as a building block in the non-ribosomal synthesis of certain natural products. Its structural uniqueness, particularly the presence of the terminal alkene, makes it a subject of interest for both synthetic chemists and chemical biologists. The primary known biological significance of **(2S)-2-Amino-9-decenoic acid** stems from its incorporation into the cyclic depsipeptide Petriellin A, which exhibits notable antifungal properties.

Physicochemical Properties

A summary of the key physicochemical properties of **(2S)-2-Amino-9-decenoic acid** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₉ NO ₂	PubChem
Molecular Weight	185.26 g/mol	PubChem
IUPAC Name	(2S)-2-amino-9-decenoic acid	PubChem
CAS Number	192725-50-1	PubChem
Appearance	White to off-white solid	N/A
Solubility	Soluble in water and polar organic solvents	N/A

Natural Occurrence and Biosynthesis

The most well-documented natural source of **(2S)-2-Amino-9-decenoic acid** is the fungus *Petriella* sp. (F-142), from which the cyclic depsipeptide Petriellin A was first isolated. In this context, **(2S)-2-Amino-9-decenoic acid** serves as one of the constituent amino acid residues.

The biosynthesis of non-proteinogenic amino acids like **(2S)-2-Amino-9-decenoic acid** within microorganisms typically involves a series of enzymatic modifications of common metabolic precursors. While the specific biosynthetic pathway for **(2S)-2-Amino-9-decenoic acid** has not been fully elucidated, it is hypothesized to originate from a common fatty acid precursor, likely oleic acid, through a pathway involving desaturation and amination reactions catalyzed by dedicated enzyme systems.

Biological Role and Significance

Component of Petriellin A and Antifungal Activity

The primary biological significance of **(2S)-2-Amino-9-decenoic acid** lies in its role as a structural component of Petriellin A. Petriellin A is a cyclic depsipeptide that has demonstrated potent antifungal activity against a range of human pathogenic fungi, including *Candida*

albicans and Aspergillus fumigatus. The presence of the unsaturated side chain of the **(2S)-2-Amino-9-decenoic acid** residue is thought to be crucial for the biological activity of the parent molecule, likely contributing to its interaction with and disruption of fungal cell membranes.

Potential as a Standalone Antifungal Agent

While most research has focused on Petriellin A, there is growing interest in the biological activity of its constituent amino acids. The unique structural features of **(2S)-2-Amino-9-decenoic acid**, particularly its resemblance to fatty acids, suggest that it may possess intrinsic antifungal properties. Further research is warranted to explore its efficacy as a standalone antifungal agent and to elucidate its mechanism of action.

Experimental Protocols

Chemical Synthesis of **(2S)-2-Amino-9-decenoic acid**

The following is a generalized protocol for the asymmetric synthesis of **(2S)-2-Amino-9-decenoic acid**, a common approach for producing this non-natural amino acid for research purposes.

Step 1: Starting Material Preparation

- Commercially available (R)-2,3-epoxy-1-propanol is often used as a chiral starting material.

Step 2: Ring Opening

- The epoxide is opened with a suitable organocuprate reagent, such as the one derived from 6-bromo-1-hexene, to introduce the seven-carbon side chain.

Step 3: Functional Group Manipulation

- The resulting diol is selectively protected, and the primary alcohol is oxidized to a carboxylic acid.

Step 4: Introduction of the Amino Group

- The amino group is introduced at the C2 position with the correct stereochemistry, often via a Mitsunobu reaction with a nitrogen nucleophile, followed by deprotection.

Step 5: Final Deprotection and Purification

- All protecting groups are removed to yield **(2S)-2-Amino-9-decenoic acid**, which is then purified by chromatography.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the chemical synthesis of **(2S)-2-Amino-9-decenoic acid**.

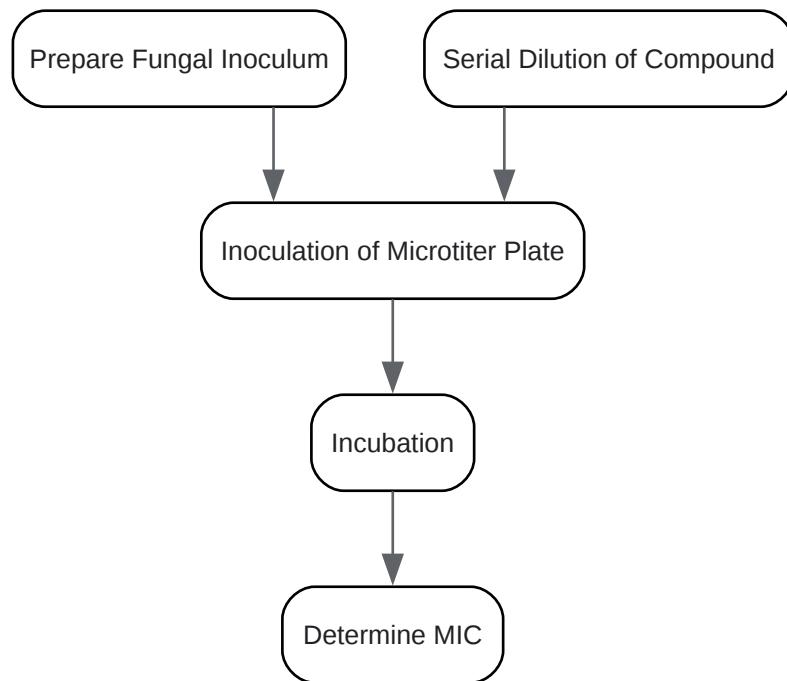
In Vitro Antifungal Susceptibility Testing

To evaluate the antifungal activity of synthesized **(2S)-2-Amino-9-decenoic acid**, a standard broth microdilution assay can be performed.

Step 1: Preparation of Fungal Inoculum

- A standardized suspension of the test fungus (e.g., *Candida albicans*) is prepared in a suitable broth medium.

Step 2: Serial Dilution of the Compound


- A series of twofold dilutions of **(2S)-2-Amino-9-decenoic acid** are prepared in a 96-well microtiter plate.

Step 3: Inoculation and Incubation

- The fungal inoculum is added to each well, and the plate is incubated at an appropriate temperature for 24-48 hours.

Step 4: Determination of Minimum Inhibitory Concentration (MIC)

- The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Future Perspectives

The study of **(2S)-2-Amino-9-decenoic acid** is still in its early stages. Future research should focus on several key areas:

- Elucidation of the Biosynthetic Pathway: Understanding how this amino acid is produced in nature could open up avenues for its biotechnological production.
- Mechanism of Action Studies: Investigating the precise molecular targets of **(2S)-2-Amino-9-decenoic acid** and its parent compound, Petriellin A, is crucial for understanding their antifungal effects.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of **(2S)-2-Amino-9-decenoic acid** could lead to the development of more potent and selective antifungal agents.

- Exploration of Other Biological Activities: It is possible that this unique amino acid possesses other biological activities beyond its antifungal properties, which warrants further investigation.

Conclusion

(2S)-2-Amino-9-decenoic acid represents an intriguing non-proteinogenic amino acid with established importance as a constituent of the antifungal depsipeptide Petriellin A. While our understanding of its standalone biological role is still developing, its unique chemical structure and the potent activity of its parent natural product make it a compelling target for further research in the fields of chemical biology and drug discovery. The protocols and information provided in this guide aim to facilitate and inspire future investigations into this promising molecule.

- To cite this document: BenchChem. [Biological role and significance of (2S)-2-Amino-9-decenoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8097792#biological-role-and-significance-of-2s-2-amino-9-decenoic-acid\]](https://www.benchchem.com/product/b8097792#biological-role-and-significance-of-2s-2-amino-9-decenoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com